

CP-316819 molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CP-316819	
Cat. No.:	B1250721	Get Quote

An In-depth Technical Guide to CP-316819

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and functional characteristics of **CP-316819**, a selective glycogen phosphorylase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Molecular and Physical Properties

CP-316819 is a potent and selective inhibitor of glycogen phosphorylase, an enzyme crucial for the breakdown of glycogen.[1][2][3] Its physicochemical properties are summarized below.

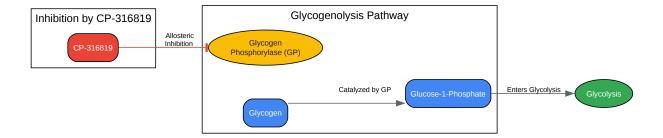
Property	Value	Source
Molecular Weight	415.87 g/mol	[1][2]
Chemical Formula	C21H22CIN3O4	[1][2][4]
CAS Number	186392-43-8	[1]
Purity	≥98% (HPLC)	[1][2]
Solubility	Soluble to 100 mM in DMSO and ethanol	[1][2]
Storage	Store at room temperature	[1][2]



Mechanism of Action and Signaling Pathway

CP-316819 exerts its inhibitory effect on glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[3] This process breaks down glycogen into glucose-1-phosphate, thereby regulating glucose homeostasis. **CP-316819** is an allosteric inhibitor that binds to a regulatory site on the enzyme, distinct from the active catalytic site. This binding event prevents the conformational changes required for enzyme activation.

The inhibition of glycogen phosphorylase by **CP-316819** leads to a decrease in the intracellular release of glucose from glycogen stores. This mechanism is particularly relevant in tissues with significant glycogen metabolism, such as the liver, skeletal muscle, and brain astrocytes.



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Inhibition of Glycogenolysis by CP-316819.

Biological Activity and Efficacy

CP-316819 is a selective inhibitor of both human skeletal muscle glycogen phosphorylase a (huSMGPa) and human liver glycogen phosphorylase a (huLGPa) with IC₅₀ values of 0.017 μM and 0.034 μM, respectively.[1][2] Its inhibitory action makes it a potent antihyperglycemic agent.[1][2]

Experimental Protocols



The following outlines a general methodology for an in vitro glycogen phosphorylase activity assay, based on commonly cited principles. This protocol is intended as a guideline and may require optimization for specific experimental conditions.

Objective:

To determine the inhibitory effect of **CP-316819** on glycogen phosphorylase activity in vitro.

Materials:

- Glycogen Phosphorylase a (GPa) from rabbit muscle
- CP-316819
- HEPES buffer (50 mM, pH 7.2)
- Potassium chloride (KCl, 100 mM)
- Magnesium chloride (MgCl₂, 2.5 mM)
- Glucose-1-phosphate (G1P)
- Glycogen
- BIOMOL® Green reagent (for phosphate detection)
- 96-well microplates
- Incubator
- Microplate reader

Procedure:

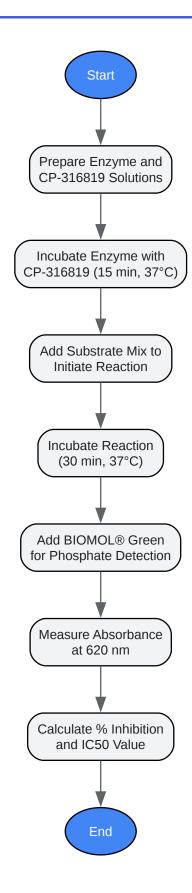
- Enzyme Preparation: Prepare a solution of Glycogen Phosphorylase a in 50 mM HEPES buffer (pH 7.2) to a final concentration of 0.38 U/mL.
- Inhibitor Preparation: Prepare a stock solution of CP-316819 in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.



• Incubation:

- In a 96-well plate, add 50 μL of the enzyme solution to each well.
- \circ Add 10 μ L of the different concentrations of **CP-316819** solution (or DMSO for control) to the respective wells.
- Incubate the plate for 15 minutes at 37°C.
- Initiation of Catalytic Reaction:
 - Prepare a substrate solution containing 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen in 50 mM HEPES buffer (pH 7.2).
 - \circ Add 45 μ L of the substrate solution to each well to start the reaction.
 - Incubate for 30 minutes at 37°C.
- Phosphate Detection:
 - Add 130 μL of BIOMOL® Green reagent to each well to stop the reaction and quantify the amount of inorganic phosphate released.
 - Incubate at room temperature for 20-30 minutes.
- Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of CP-316819 and determine the IC₅₀ value.





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- To cite this document: BenchChem. [CP-316819 molecular weight and formula.].
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